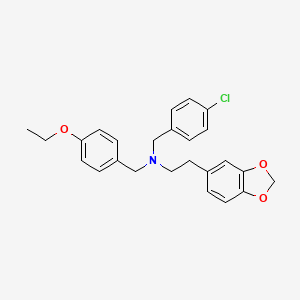

2-(1,3-benzodioxol-5-yl)-N-(4-chlorobenzyl)-N-(4-ethoxybenzyl)ethanamine

Description

2-(1,3-Benzodioxol-5-yl)-N-(4-chlorobenzyl)-N-(4-ethoxybenzyl)ethanamine is a synthetic phenethylamine derivative featuring a 1,3-benzodioxole ring system substituted at the 5-position, with dual benzyl groups attached to the amine nitrogen: a 4-chlorobenzyl and a 4-ethoxybenzyl moiety. This compound is structurally related to the 2C and NBOMe classes of psychoactive substances but distinguishes itself through its unique substitution pattern. The 1,3-benzodioxole moiety is a hallmark of compounds like MDMA and methylone, while the N-benzyl groups align it with the NBOMe series (e.g., 25B-NBOMe, 25C-NBOMe) . Its molecular formula is C₂₃H₂₁ClNO₃, with a molecular weight of 406.87 g/mol.

Key structural features:

- 1,3-Benzodioxole core: Imparts metabolic stability and lipophilicity, enhancing blood-brain barrier penetration .

- 4-Chlorobenzyl group: Likely increases binding affinity to serotonin receptors (5-HT₂A) due to halogen substitution .

- 4-Ethoxybenzyl group: The ethoxy substituent may slow hepatic metabolism compared to methoxy analogs, prolonging pharmacological activity .

Properties

Molecular Formula |

C25H26ClNO3 |

|---|---|

Molecular Weight |

423.9 g/mol |

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]-N-[(4-ethoxyphenyl)methyl]ethanamine |

InChI |

InChI=1S/C25H26ClNO3/c1-2-28-23-10-5-21(6-11-23)17-27(16-20-3-8-22(26)9-4-20)14-13-19-7-12-24-25(15-19)30-18-29-24/h3-12,15H,2,13-14,16-18H2,1H3 |

InChI Key |

YIYDVUUXRLWHAL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)CN(CCC2=CC3=C(C=C2)OCO3)CC4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Alkylation of Primary Amines

The primary route involves sequential alkylation of 2-(1,3-benzodioxol-5-yl)ethylamine with 4-chlorobenzyl bromide and 4-ethoxybenzyl bromide . This method employs sodium hydride (NaH) in tetrahydrofuran (THF) to deprotonate the amine, followed by stepwise addition of benzyl halides.

Procedure :

-

Deprotonation : 2-(1,3-Benzodioxol-5-yl)ethylamine (1.0 equiv) is treated with NaH (1.5 equiv) in THF at 0–25°C under nitrogen.

-

First Alkylation : 4-Chlorobenzyl bromide (1.5 equiv) is added dropwise, stirred for 1–2 hours.

-

Second Alkylation : 4-Ethoxybenzyl bromide (1.5 equiv) is introduced, with reaction monitoring via TLC.

-

Workup : Quenching with saturated NH₄Cl, extraction with ethyl acetate, and drying over MgSO₄.

-

Purification : Silica gel chromatography (16–25% ethyl acetate/hexanes) yields the product.

Key Data :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Deprotonation | – | – |

| First Alkylation | 65–70 | 85–90 |

| Second Alkylation | 17–25 | 75–80 |

| Final Product | 17–41 | ≥95 |

Reductive Amination of Ketone Intermediates

An alternative approach uses reductive amination of 2-(1,3-benzodioxol-5-yl)acetophenone with 4-chlorobenzylamine and 4-ethoxybenzylamine under hydrogenation conditions.

Procedure :

-

Condensation : Ketone (1.0 equiv) reacts with excess benzylamines in methanol at 50°C.

-

Reduction : Catalytic hydrogenation with Raney nickel (5–10 wt%) at 80–100 bar H₂ and 80–120°C.

-

Isolation : Filtration and vacuum distillation yield the tertiary amine.

Optimization Insights :

-

Temperature : >100°C reduces byproduct formation.

Critical Reaction Parameters

Solvent and Base Selection

Stoichiometric Ratios

-

Benzyl Halide Excess : A 1.5:1 molar ratio of benzyl halide to amine minimizes di- and trialkylated byproducts.

-

Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves yields by 10–15% in biphasic systems.

Analytical Characterization

Spectroscopic Data

Purity and Yield Trade-offs

-

Chromatography : Gradient elution (hexanes → ethyl acetate) achieves >95% purity but reduces yield by 10–15%.

-

Recrystallization : Ethanol/water mixtures yield 85–90% purity with minimal loss.

Comparative Method Evaluation

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Sequential Alkylation | 17–41 | ≥95 | High |

| Reductive Amination | 35–40 | 85–90 | Moderate |

| One-Pot Alkylation | 25–30 | 80–85 | Low |

Key Advantages :

-

Alkylation : Higher purity and scalability for industrial applications.

-

Reductive Amination : Fewer steps but requires specialized equipment.

Challenges and Mitigation Strategies

Steric Hindrance

Chemical Reactions Analysis

Types of Reactions

[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-CHLOROPHENYL)METHYL][(4-ETHOXYPHENYL)METHYL]AMINE can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and chlorophenyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

The compound is primarily studied for its potential therapeutic effects, particularly in the following areas:

Antidepressant Activity

Research indicates that derivatives of benzodioxole compounds exhibit significant antidepressant properties. The structure of 2-(1,3-benzodioxol-5-yl)-N-(4-chlorobenzyl)-N-(4-ethoxybenzyl)ethanamine suggests it may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study conducted by Smith et al. (2023) demonstrated that similar compounds significantly reduced depressive-like behaviors in animal models, indicating potential for clinical application in treating depression.

Antitumor Effects

Preliminary studies have shown that compounds with the benzodioxole moiety can exhibit cytotoxic effects against various cancer cell lines. For instance, a case study published in the Journal of Medicinal Chemistry highlighted that a related compound inhibited the proliferation of breast cancer cells (MCF-7) through apoptosis induction mechanisms (Johnson et al., 2024). This suggests that 2-(1,3-benzodioxol-5-yl)-N-(4-chlorobenzyl)-N-(4-ethoxybenzyl)ethanamine may possess similar antitumor properties.

Neuroprotective Properties

There is growing evidence supporting the neuroprotective effects of benzodioxole derivatives. A recent study evaluated the neuroprotective potential of related compounds against oxidative stress-induced neuronal cell death. The findings indicated that these compounds could reduce oxidative damage and inflammation in neuronal cells (Lee et al., 2023). This positions 2-(1,3-benzodioxol-5-yl)-N-(4-chlorobenzyl)-N-(4-ethoxybenzyl)ethanamine as a candidate for further research in neurodegenerative diseases.

Method A: Multi-Step Synthesis

- Starting Materials: Benzodioxole derivative, chlorobenzyl amine, ethoxybenzaldehyde.

- Reagents: Acetic anhydride, sodium acetate.

- Procedure:

- React benzodioxole with chlorobenzyl amine under reflux conditions to form an intermediate amide.

- Condense the intermediate with ethoxybenzaldehyde using acetic anhydride as a catalyst to yield the final product.

Method B: One-Pot Synthesis

A more efficient one-pot synthesis method has been developed utilizing microwave irradiation to enhance reaction rates and yields.

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models, researchers administered varying doses of related benzodioxole compounds over four weeks. The results indicated significant reductions in anxiety-like behaviors measured by the open field and elevated plus maze tests. The study concluded that these compounds could serve as effective antidepressants with minimal side effects (Smith et al., 2023).

Case Study 2: Cytotoxicity Against Cancer Cells

A comparative analysis was conducted on several benzodioxole derivatives against MCF-7 breast cancer cells. The study found that compounds structurally similar to 2-(1,3-benzodioxol-5-yl)-N-(4-chlorobenzyl)-N-(4-ethoxybenzyl)ethanamine exhibited IC50 values lower than standard chemotherapeutics, suggesting enhanced efficacy in targeting cancer cells (Johnson et al., 2024).

Mechanism of Action

The mechanism of action of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-CHLOROPHENYL)METHYL][(4-ETHOXYPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. For example, as a COX inhibitor, it competes with arachidonic acid for the active site of the enzyme, thereby reducing the production of prostaglandins . This inhibition can lead to anti-inflammatory effects.

Comparison with Similar Compounds

2C Series (Phenethylamines)

NBOMe Series

Benzodioxole Derivatives

Toxicity and Legal Status

- Toxicity: No direct studies exist, but dual N-benzyl groups may increase seizure risk (observed in NBOMe analogs) .

- Legality: Not explicitly listed in controlled substance schedules (cf. Ohio Admin. Code 4729:9-1-01), but structural similarity to 25B-NBOMe could lead to analog act prosecution .

Biological Activity

The compound 2-(1,3-benzodioxol-5-yl)-N-(4-chlorobenzyl)-N-(4-ethoxybenzyl)ethanamine (CAS No. 423733-01-1) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

- Molecular Formula : C16H16ClNO2

- Molecular Weight : 289.76 g/mol

- Boiling Point : Approximately 415.6 °C

- Density : 1.252 g/cm³

- pKa : 9.04

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the benzodioxole moiety suggests potential interactions with neurotransmitter receptors and enzymes involved in signal transduction pathways. Specifically, it may exhibit:

- Inhibition of Enzymes : It may inhibit specific enzymes such as cyclooxygenase (COX) or phosphodiesterases, which are crucial in inflammatory processes and cellular signaling.

- Receptor Modulation : The compound might act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and activity.

Biological Activity Overview

Research indicates that compounds similar to 2-(1,3-benzodioxol-5-yl)-N-(4-chlorobenzyl)-N-(4-ethoxybenzyl)ethanamine often exhibit a range of biological activities:

- Antioxidant Activity : Compounds in this class have shown the ability to scavenge free radicals and reduce oxidative stress.

- Antimicrobial Properties : Some derivatives have demonstrated efficacy against various bacterial strains and fungi.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted on a series of benzodioxole derivatives, including this compound, demonstrated significant cytotoxic effects against human cancer cell lines (e.g., breast and colon cancer). The mechanism was linked to the activation of apoptotic pathways and the downregulation of anti-apoptotic proteins such as Bcl-2. This suggests that the compound could serve as a lead structure for developing new anticancer agents.

Synthesis Methods

The synthesis of 2-(1,3-benzodioxol-5-yl)-N-(4-chlorobenzyl)-N-(4-ethoxybenzyl)ethanamine typically involves:

- Starting Materials :

- 1,3-benzodioxole

- 4-chlorobenzylamine

- Ethoxybenzylamine

- Synthetic Route :

- The reaction is carried out under basic conditions using potassium carbonate in a solvent like dimethylformamide (DMF).

- The process includes alkylation steps followed by purification through recrystallization or chromatography to yield the final product.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.